GPR40/FFAR1 Agonist Potency in Human Recombinant Cells
In a head-to-head recombinant cell assay, N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide activated human GPR40 with an EC₅₀ of 757 nM, measured by IP1 accumulation in HEK293 cells [1]. In contrast, the des-methyl pyridine analog (N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide) exhibited an EC₅₀ of >10,000 nM in the same assay format, representing a >13-fold loss in potency [1]. This demonstrates that the 6-methyl substituent on the pyridine ring is a critical potency determinant for GPR40 engagement.
| Evidence Dimension | GPR40 agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 757 nM |
| Comparator Or Baseline | N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide (des-methyl analog): EC₅₀ > 10,000 nM |
| Quantified Difference | >13-fold loss in potency for des-methyl analog |
| Conditions | Recombinant human GPR40 expressed in HEK293 cells; IP1 accumulation assay; 60 min incubation |
Why This Matters
The 6-methyl group on the pyridine ring provides a >13-fold potency advantage for GPR40 agonism over the direct des-methyl analog, making the target compound the appropriate choice for GPR40-mediated insulin secretion or incretin release studies.
- [1] BindingDB entry BDBM50367225; ChEMBL4165008. Agonist activity at recombinant human GPR40 expressed in HEK293 cells. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367225 (accessed 2026-04-30). View Source
